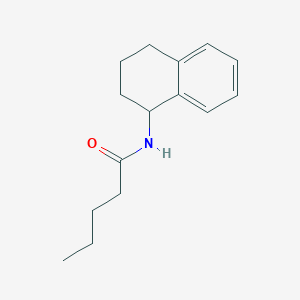

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMNDUOLHYQTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1CCCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies

Established Synthetic Routes for the N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide Core

The primary approach to synthesizing this compound involves the formation of an amide bond between the key precursors: 1,2,3,4-tetrahydronaphthalen-1-amine and a pentanoyl derivative.

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the amide C-N bond. This disconnection points to two primary precursors: 1,2,3,4-tetrahydronaphthalen-1-amine and pentanoic acid or a more reactive derivative like pentanoyl chloride.

The synthesis of these precursors is well-established. 1,2,3,4-tetrahydronaphthalen-1-amine can be prepared from 1-tetralone (B52770), which is commercially available. 1-tetralone itself can be synthesized through the catalytic hydrogenation of naphthalene (B1677914) or via cyclization of γ-phenylbutyric acid. google.comrsc.org The ketone is then converted to the amine, often through reductive amination.

Pentanoyl chloride is readily prepared from pentanoic acid by reacting it with a chlorinating agent such as thionyl chloride or phosphorus trichloride. wikipedia.orgexsyncorp.com

The forward synthesis, therefore, involves the coupling of 1,2,3,4-tetrahydronaphthalen-1-amine with an activated pentanoic acid derivative. A common method is the Schotten-Baumann reaction, where pentanoyl chloride is added to the amine in the presence of a base to neutralize the HCl byproduct. wikipedia.org Alternatively, peptide coupling reagents can be employed to facilitate the reaction between the amine and pentanoic acid directly. jpt.comuni-kiel.degrowingscience.com

The efficiency of the amide bond formation is highly dependent on the chosen methodology and reaction conditions. When using pentanoyl chloride, the choice of solvent and base is critical. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically used. The base, often a tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), plays a crucial role in scavenging the generated acid. growingscience.com

For couplings mediated by reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), reaction parameters like temperature, solvent, and stoichiometry are optimized to maximize yield and minimize side reactions like racemization. growingscience.comresearchgate.netnih.gov Dichloromethane and N,N-dimethylformamide (DMF) are common solvents for these reactions. growingscience.com

| Coupling Method | Reagents | Typical Solvent | Temperature | General Yield Range |

| Acyl Chloride | Pentanoyl chloride, Triethylamine | Dichloromethane | 0 °C to rt | Good to Excellent |

| Carbodiimide | Pentanoic acid, EDC, HOBt | Dichloromethane/DMF | 0 °C to rt | Moderate to High |

| Phosphonium Salt | Pentanoic acid, PyBOP, DIPEA | DMF | 0 °C to rt | High to Excellent |

| Uronium Salt | Pentanoic acid, HATU, DIPEA | DMF | 0 °C to rt | High to Excellent |

This table presents generalized conditions and yields for amide coupling reactions and may vary for the specific synthesis of this compound.

Stereoselective Synthesis of Enantiomers and Diastereomers

As this compound possesses a stereocenter at the C1 position of the tetrahydronaphthalene ring, controlling the stereochemistry is a crucial aspect of its synthesis.

One effective method for controlling stereochemistry is through the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to a substrate to direct a subsequent reaction in a diastereoselective manner. For the synthesis of a specific enantiomer of 1,2,3,4-tetrahydronaphthalen-1-amine, a chiral auxiliary can be employed. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with 1-tetralone to form a chiral sulfinylimine. yale.edu Diastereoselective reduction of this intermediate, followed by acidic removal of the auxiliary, yields the enantiomerically enriched amine. yale.edu

Another approach involves the use of chiral auxiliaries like pseudoephenamine in alkylation reactions to set the stereocenter. nih.gov While not directly applicable to the amine synthesis, this highlights the versatility of chiral auxiliaries in asymmetric synthesis.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. The asymmetric reduction of the imine derived from 1-tetralone, or the direct reductive amination of 1-tetralone in the presence of a chiral catalyst, can produce the desired enantiomer of the amine. Catalytic systems for the asymmetric reduction of ketones, such as those based on ruthenium or rhodium with chiral ligands, are well-developed and could be applied to the synthesis of chiral 1-tetralol, a precursor to the amine. nih.govsemanticscholar.orgresearchgate.netthieme-connect.com

For instance, the asymmetric transfer hydrogenation of 1-tetralone using a chiral Ru-diamine catalyst can produce enantiomerically enriched 1-tetralol, which can then be converted to the corresponding amine with retention of stereochemistry.

| Method | Key Reagents/Catalysts | Stereocontrol Element | Typical Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide, reducing agent | Chiral sulfinamide | >95% de |

| Asymmetric Reduction | Chiral Ru or Rh catalyst, H2 or transfer hydrogenation reagent | Chiral ligand | High ee |

This table provides examples of stereoselective methods that could be applied to the synthesis of the chiral amine precursor.

Efficient Preparation of Advanced Intermediates

1,2,3,4-tetrahydronaphthalen-1-amine: The synthesis of this amine typically starts from 1-tetralone. sigmaaldrich.com A common laboratory-scale preparation involves the reductive amination of 1-tetralone. This can be achieved in a one-pot reaction using an ammonia (B1221849) source and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. For stereoselective synthesis, as discussed, a chiral auxiliary approach or asymmetric catalysis is employed.

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from a laboratory bench scale to larger quantities for extensive research applications requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. While the fundamental chemistry of the acylation reaction remains the same, the practical execution and potential challenges can differ significantly at a larger scale.

One of the primary considerations is heat management . The reaction between an amine and an acyl chloride is typically exothermic. cam.ac.uk On a small scale, this heat can dissipate relatively easily into the surrounding environment. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can result in a significant temperature increase, which may lead to undesired side reactions, degradation of the product, or even a runaway reaction. Therefore, effective temperature control through the use of cooling baths, overhead stirrers with good mixing, and slow, controlled addition of the acyl chloride is crucial.

Mass transfer also becomes a more significant factor at a larger scale, particularly when employing a two-phase system like the Schotten-Baumann reaction. cam.ac.uk Inefficient mixing between the organic and aqueous phases can lead to localized "hot spots" of high reactant concentration and incomplete reaction, resulting in lower yields and the formation of impurities. Vigorous and efficient stirring is essential to ensure proper mixing and facilitate the reaction at the interface of the two phases.

The choice of reagents and solvents may also need to be re-evaluated for a scaled-up synthesis. While highly reactive reagents like pentanoyl chloride are effective on a small scale, their handling in larger quantities may pose safety risks. The use of less reactive but safer alternatives, such as pentanoic anhydride, might be considered, although this could require longer reaction times or higher temperatures. Solvent selection should also take into account factors such as cost, environmental impact, and ease of removal during work-up.

Work-up and purification procedures often need to be adapted for larger scale operations. Simple extractions and filtrations that are straightforward on a small scale can become more cumbersome and time-consuming. Recrystallization is often a preferred method for purification at a larger scale as it can be more efficient than column chromatography for purifying large quantities of solid products. chemeurope.com The choice of recrystallization solvent is critical to ensure good recovery of the pure product.

The use of continuous flow chemistry presents a modern and often advantageous approach to scaling up reactions like the synthesis of this compound. nih.gov In a flow reactor, reactants are continuously pumped through a heated or cooled tube where they mix and react. This technology offers several benefits for scale-up, including superior heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and the potential for higher yields and purity. cam.ac.uknih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Scale-Up

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Poor (decreases with scale) | Excellent (high surface-area-to-volume ratio) |

| Mass Transfer | Dependent on stirring efficiency | Excellent (efficient mixing in small channels) |

| Safety | Higher risk with large volumes of reactants | Inherently safer due to small reaction volumes |

| Reproducibility | Can be challenging to maintain | Generally high |

| Scalability | Often requires process re-optimization | Scaled by running for longer times ("scaling out") |

| Initial Setup | Simpler and lower cost for small scale | Higher initial investment in equipment |

Chemical Derivatization and Analog Design

Rational Design Principles for Structural Modification

The rational design of new analogs of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide is guided by established medicinal chemistry principles. These principles focus on systematically altering different parts of the molecule to understand their contribution to its biological activity.

The tetrahydronaphthalene (THN) moiety is a crucial pharmacophoric element. Modifications to this bicyclic system can significantly impact receptor affinity and selectivity. For a related series of compounds, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, it was found that an unsubstituted THN nucleus was preferred for affinity to the 5-HT7 receptor. nih.gov

In a different context, exploring the anti-Mycobacterium tuberculosis properties of tetrahydronaphthalene amide derivatives, researchers introduced substituents at the 5- and 8-positions. nih.gov Specifically, analogs with 5-methyl and 8-N-methylpiperidyl groups on the THN unit were synthesized to investigate their impact on antimycobacterial activity. nih.gov Further exploration at the 8-position with various cyclic aliphatic bases also showed activity comparable to the original N-methylpiperazine analogue. nih.gov

These findings suggest that the substitution pattern on the THN ring is critical and its optimization is dependent on the specific biological target. For instance, while an unsubstituted ring may be optimal for 5-HT7 affinity, strategic substitutions can confer activity against other targets like M. tuberculosis.

In studies on 5-HT7 receptor agents, the length of the alkyl chain connecting the THN-amide core to a terminal arylpiperazine ring was systematically varied. These investigations revealed that an optimal alkyl chain length consisted of five methylenes, which corresponds to a hexanamide (B146200) derivative rather than a pentanamide (B147674). nih.gov This highlights the importance of the spatial distance between the two key pharmacophoric groups.

Further modifications could involve introducing conformational constraints into the pentanamide chain, such as double bonds or cyclic structures, to lock the molecule into a more bioactive conformation. The amide bond itself can be replaced with bioisosteric groups to alter metabolic stability and hydrogen bonding capacity.

Classical Isosteres:

Fluorine for Hydrogen: The substitution of hydrogen with fluorine is a common strategy due to their similar van der Waal's radii (1.2 Å for H vs. 1.35 Å for F). u-tokyo.ac.jp This can alter the electronic properties of the molecule and block metabolic oxidation at that position.

Hydroxyl for Amino Group: The interchangeability of hydroxyl and amino groups is another classical isosteric replacement that can influence hydrogen bonding interactions. u-tokyo.ac.jp

Non-Classical Isosteres:

N-Acylsulfonamides as Carboxylic Acid Bioisosteres: This group is frequently used to replace carboxylic acids, leading to improved derivatives in some cases. cardiff.ac.uk

N,N,O-Trisubstituted Hydroxylamines: These can serve as bioisosteric replacements for ether and branched alkyl units, potentially reducing lipophilicity. nih.gov

In the context of this compound, isosteric replacements could be applied to various parts of the molecule. For example, replacing a hydrogen atom on the THN ring with a fluorine atom could enhance membrane permeability. acs.org The amide linkage could also be replaced with other groups like a 1,2,3-triazole or an isoxazole (B147169) to create analogs with different chemical properties. cardiff.ac.uk

Synthesis of Library Compounds for Structure-Activity Relationship Studies

The systematic synthesis of a library of compounds is essential for developing a comprehensive understanding of the structure-activity relationships. This involves creating a series of analogs where specific parts of the parent molecule are varied in a controlled manner.

A notable example is the synthesis of a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides to probe the SAR at the 5-HT7 receptor. nih.govnih.gov In this library, the following structural features were systematically modified:

The length of the alkyl chain.

The substitution pattern on the terminal aryl ring.

The substitution on the tetrahydronaphthalene nucleus. nih.gov

The synthesis of these libraries allows for the systematic evaluation of how each structural modification affects biological activity, leading to the identification of key pharmacophoric features and the development of more potent and selective compounds.

The following table summarizes the findings from a study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a class of 5-HT7 receptor agents, highlighting the impact of substituents on the arylpiperazine moiety.

| Compound | Aryl Substituent | 5-HT7 Receptor Affinity (Ki, nM) | Intrinsic Activity |

|---|---|---|---|

| 19 | 2-CH(CH3)2 | 0.13 | Agonist |

| 21 | 2-Ph | 1.1 | Agonist |

| 22 | 2-N(CH3)2 | 0.34 | Agonist |

| 44 | 2-SCH3 | 0.22 | Full Agonist |

| 46 | 2-OH | - | Antagonist |

| - | 2-NHCH3 | - | Antagonist |

Data sourced from studies on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides. nih.govnih.govfigshare.com

This data demonstrates that lipophilic substituents in the 2-position of the aryl ring generally lead to high-affinity agonists, whereas more polar groups like hydroxyl and N-methylamino can switch the intrinsic activity to antagonism. nih.govfigshare.com

Advanced Chemical Transformations for Diverse Analog Generation

To generate a wide diversity of analogs, advanced chemical transformations beyond simple amide couplings and substitutions are often employed. These can include multicomponent reactions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions.

For instance, the Grindstone multicomponent reagent method has been used for the solvent-less synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, showcasing an efficient way to create complex heterocyclic structures in a single step. nih.gov While not directly applied to the target compound, such methodologies could be adapted to generate novel analogs.

Oxidative transformations can also be used to introduce new functional groups. For example, N-chlorosuccinimide has been used for the oxidation of tetrahydropyridine (B1245486) derivatives. mdpi.com Catalytic reduction is another useful tool; for instance, the reduction of naphthyridines with palladium on charcoal can yield tetrahydronaphthyridine derivatives. researchgate.net

These advanced synthetic methods provide access to a broader chemical space, enabling the generation of analogs with novel scaffolds and diverse functional groups, which is crucial for the discovery of new lead compounds.

Structure Activity Relationship Sar and Ligand Efficiency Studies

Elucidation of Key Structural Features for Biological Interaction

Research into a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides has shed light on the critical structural components necessary for high affinity and activity at the 5-HT7 receptor. While N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide represents a simplified core structure, the SAR data from its more complex analogs provide valuable insights into the role of each part of the molecule.

The 1,2,3,4-tetrahydronaphthalenyl nucleus has been identified as a crucial element for receptor binding. Studies have indicated that an unsubstituted tetrahydronaphthalene ring is generally preferred for optimal 5-HT7 receptor affinity. nih.gov This suggests that the hydrophobic and conformational properties of this group are well-suited for interaction with a corresponding pocket in the receptor.

The amide linker and the length of the alkyl chain connecting the tetralin core to other parts of the molecule also play a significant role. In the case of the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, an optimal alkyl chain length of five methylenes (a hexanamide (B146200) derivative) was identified for maximizing 5-HT7 receptor affinity. nih.gov This highlights the importance of the spatial arrangement and distance between the tetralin moiety and other pharmacophoric features.

Furthermore, the substituents on the aryl ring in more complex analogs have a profound impact on both affinity and intrinsic activity. A systematic evaluation of various substituents revealed that lipophilic groups such as -SCH3, -CH(CH3)2, -N(CH3)2, -CH3, and phenyl groups tend to result in high-affinity agonists. nih.gov Conversely, the introduction of more polar substituents like -OH and -NHCH3 can switch the intrinsic activity from agonism to antagonism. nih.gov This demonstrates the sensitivity of the receptor to the electronic and steric properties of this region of the molecule.

For instance, compounds like 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide and 4-(2-diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide have been identified as potent 5-HT7 receptor agonists with high selectivity over other serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

| Compound | Aryl Substituent | 5-HT7 Ki (nM) | Intrinsic Activity |

|---|---|---|---|

| Analog 1 | 2-SCH3 | 0.22 | Full Agonist |

| Analog 2 | 2-CH(CH3)2 | 0.13 | Agonist |

| Analog 3 | 2-Diphenyl | 1.1 | Agonist |

| Analog 4 | 2-OH | 25 | Antagonist |

| Analog 5 | 2-NHCH3 | 50 | Antagonist |

Impact of Stereochemistry on Activity and Selectivity

The this compound molecule possesses a chiral center at the C1 position of the tetralin ring. Therefore, it can exist as (R)- and (S)-enantiomers. The stereochemistry of a molecule is a critical determinant of its biological activity, as the three-dimensional arrangement of atoms dictates how it interacts with its chiral biological target.

While specific studies on the differential activity of the enantiomers of this compound are not extensively reported in the literature, research on related tetralin-based compounds underscores the importance of stereochemistry. For example, in a series of C1-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin, a well-known 5-HT1A agonist, the cis isomers were generally found to be more potent in 5-HT1A binding assays than their corresponding trans isomers. nih.gov This demonstrates that the relative orientation of substituents on the tetralin ring significantly influences receptor affinity.

The differential activity between enantiomers arises from the fact that one enantiomer may fit more snugly or form more favorable interactions with the binding site of a receptor or enzyme than the other. This can lead to one enantiomer being significantly more potent, having a different pharmacological profile (e.g., agonist vs. antagonist), or being metabolized differently. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different biological activities and selectivities. Further research involving the stereospecific synthesis and pharmacological evaluation of each enantiomer is necessary to fully elucidate the impact of stereochemistry on the activity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

While a specific QSAR model for this compound has not been detailed in the available literature, 3D-QSAR studies have been performed on datasets of 5-HT7 receptor inhibitors that include tetrahydronaphthalene derivatives. nih.gov These studies typically employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a typical 3D-QSAR study for this class of compounds, the molecules are aligned based on a common scaffold. Then, various molecular property fields, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated around each molecule. Statistical methods are then used to correlate the variations in these fields with the observed biological activities.

A CoMFA and CoMSIA study on a series of 5-HT7 inhibitors, including tetrahydronaphthalene derivatives, revealed that steric and electrostatic fields were major contributors to the activity. nih.gov The resulting models can generate contour maps that visualize the regions in space where certain properties are favorable or unfavorable for activity. For example, a map might indicate that a bulky, electropositive substituent at a particular position on the tetralin ring would increase activity, while a small, electronegative group would decrease it. Such models provide valuable insights into the structural requirements for potent 5-HT7 inhibition and can guide the rational design of new analogs. nih.gov

| QSAR Model | Statistical Parameter | Value |

|---|---|---|

| CoMFA | r² (conventional) | 0.985 |

| q² (cross-validated) | 0.743 | |

| CoMSIA | r² (conventional) | 0.970 |

| q² (cross-validated) | 0.608 |

Ligand Efficiency Metrics in Compound Optimization

Ligand efficiency (LE) is a valuable metric used in drug discovery to assess the binding efficiency of a compound in relation to its size. It is often defined as the binding energy per non-hydrogen atom. LE helps in the selection of promising lead compounds that have a higher potential for optimization into drug candidates with favorable physicochemical properties.

The concept of ligand efficiency is particularly important during the lead optimization phase. A high ligand efficiency indicates that a compound achieves its potency through specific and favorable interactions with its target, rather than through non-specific, bulky interactions that often lead to poor pharmacokinetic properties.

Other related metrics, such as lipophilic ligand efficiency (LLE), which relates potency to lipophilicity, are also crucial. A high LLE is desirable as it suggests that the compound's potency is not solely dependent on increasing its lipophilicity, which can lead to issues with solubility, metabolism, and off-target toxicity.

In the context of optimizing this compound or its analogs, medicinal chemists would aim to make modifications that improve potency while maintaining or increasing ligand efficiency. This approach helps to ensure that the resulting compounds are not only potent but also have drug-like properties, increasing their chances of success in later stages of drug development. nih.gov

Molecular Mechanistic Investigations and Target Elucidation

In Vitro Receptor Binding Affinity Profiling

In vitro radioligand binding assays have been a cornerstone in characterizing the pharmacological profile of this class of compounds. These studies measure the ability of a compound to displace a known radioactive ligand from its receptor, allowing for the determination of binding affinity, typically expressed as the inhibition constant (Kᵢ).

Studies have consistently demonstrated that derivatives of the N-(1,2,3,4-tetrahydronaphthalen-1-yl) scaffold exhibit a particularly high affinity for the serotonin (B10506) 7 (5-HT₇) receptor. nih.gov The 5-HT₇ receptor, a Gs-coupled GPCR, is a key target in neuroscience research. wikipedia.org The affinity of these compounds is also frequently tested at other serotonin receptor subtypes, such as 5-HT₁ₐ and 5-HT₂ₐ, to determine their selectivity profile. nih.govnih.gov

Research has identified several compounds with sub-nanomolar affinity for the 5-HT₇ receptor. For example, the derivative 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide was identified as a potent agent with a Kᵢ value of 0.13 nM for the 5-HT₇ receptor. nih.gov Another compound, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (Compound 44), also displayed very high affinity with a Kᵢ of 0.22 nM. nih.gov Importantly, these compounds often show significant selectivity for the 5-HT₇ receptor over the 5-HT₁ₐ and 5-HT₂ₐ subtypes, a critical feature for potential therapeutic agents. nih.govnih.gov Compound 44, for instance, demonstrated a 200-fold selectivity over 5-HT₁ₐ receptors and over 1000-fold selectivity over 5-HT₂ₐ receptors. nih.gov

To further assess selectivity, the binding profile of this compound class has been evaluated against other GPCRs outside the serotonin family. A key receptor often included in these screening panels is the dopamine (B1211576) D₂ receptor. The N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide derivatives generally exhibit significantly lower affinity for D₂ receptors, underscoring their selectivity. nih.govnih.gov This selectivity is a crucial aspect of their pharmacological profile, as it suggests a reduced likelihood of off-target effects related to the dopaminergic system.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) of Selected N-(1,2,3,4-tetrahydronaphthalen-1-yl) Derivatives

| Compound | 5-HT₇ | 5-HT₁ₐ | 5-HT₂ₐ | D₂ |

|---|---|---|---|---|

| Compound 19 ¹ | 0.13 | 126 | >1000 | 128 |

| Compound 22 ¹ | 1.1 | 45 | >1000 | 108 |

| Compound 44 ² | 0.22 | 44 | >1000 | N/A |

| Compound 21 ¹ | 0.23 | 120 | >1000 | 256 |

¹Data from Leopoldo et al., J Med Chem, 2007. nih.gov ²Data from Leopoldo et al., J Med Chem, 2004. nih.gov N/A: Data not available.

Current published research on N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide and its direct derivatives has primarily focused on their interactions with GPCRs. There is limited available data regarding their binding affinity for nuclear receptors or their potential as direct enzyme inhibitors. The main focus of investigation has been their role as CNS-active agents targeting neurotransmitter receptors.

Functional Assays for Receptor Agonism/Antagonism

Beyond determining binding affinity, functional assays are critical for elucidating whether a compound activates (agonism) or blocks (antagonism) its target receptor. For the N-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, functional activity at the 5-HT₇ receptor has been a key area of investigation.

Structure-activity relationship studies have revealed that small modifications to the arylpiperazine portion of the molecule can switch the compound's intrinsic activity from agonism to antagonism. nih.gov For instance, lipophilic substituents such as -SCH₃ or -CH(CH₃)₂ on the aryl ring typically result in compounds with 5-HT₇ agonist activity. nih.gov Conversely, the introduction of hydroxyl (-OH) or methylamino (-NHCH₃) groups can confer antagonist properties. nih.gov

A classic ex vivo functional assay used to determine 5-HT₇ activity is the measurement of relaxation in substance P-induced contractions of the guinea pig ileum. nih.gov In this assay, several derivatives were confirmed to be full or partial agonists. For example, 4-(2-methylthiophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (Compound 44) was identified as a full agonist, while 4-(2-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide (Compound 46) acted as an antagonist. nih.gov

Table 2: Functional Activity of Selected N-(1,2,3,4-tetrahydronaphthalen-1-yl) Derivatives at the 5-HT₇ Receptor

| Compound | Intrinsic Activity | EC₅₀ (µM) |

|---|---|---|

| Compound 19 ¹ | Agonist | 0.90 |

| Compound 21 ¹ | Agonist | 1.77 |

| Compound 22 ¹ | Agonist | 1.25 |

| Compound 34 ² | Partial Agonist | N/A |

| Compound 44 ² | Full Agonist | 2.56 |

| Compound 46 ² | Antagonist | N/A |

¹Data from Leopoldo et al., J Med Chem, 2007. nih.gov ²Data from Leopoldo et al., J Med Chem, 2004. nih.gov N/A: Data not available.

Cellular Target Engagement Studies

Cellular target engagement confirms that a compound interacts with its intended protein target within a living cell. While specific biophysical assays like the Cellular Thermal Shift Assay (CETSA) have not been explicitly reported for this compound series, the successful outcomes of cell- and tissue-based functional assays provide strong evidence of target engagement. nih.gov The ability of these compounds to elicit a functional response (e.g., ileum relaxation) demonstrates that they can access and bind to the 5-HT₇ receptor in a complex biological environment, thereby initiating a physiological effect. nih.gov This functional confirmation in a tissue model serves as a surrogate for direct target engagement measurement, confirming that the molecule is not only binding but also modulating the receptor's activity in a cellular context.

Elucidation of Downstream Signaling Pathways

The 5-HT₇ receptor is canonically coupled to the Gₛ family of G-proteins. wikipedia.org Activation of the 5-HT₇ receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.org Although studies on the N-(1,2,3,4-tetrahydronaphthalen-1-yl) derivatives have not detailed direct measurements of cAMP accumulation, their demonstrated agonist activity in functional assays implies the activation of this canonical Gₛ-cAMP pathway. nih.gov As established 5-HT₇ agonists, these compounds are expected to initiate this signaling cascade, which is responsible for the subsequent cellular and physiological responses mediated by the receptor.

Preclinical Pharmacological Characterization Mechanistic Focus

In Vitro Assays in Primary Cell Cultures

Extensive literature searches did not yield specific data on the effects of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide in primary cell culture assays. Consequently, there is no available information regarding its impact on cell viability, proliferation, gene expression, or protein biomarkers in this context.

Cell Viability and Proliferation Modulation

No studies were identified that investigated the modulation of cell viability or proliferation by this compound in primary cell cultures.

Gene Expression and Protein Biomarker Modulation

There is no available research documenting the effects of this compound on gene expression or protein biomarker modulation in primary cell cultures.

Ex Vivo Tissue Pharmacological Response Evaluation

No published studies were found that evaluated the pharmacological response of ex vivo tissues to this compound.

Mechanistic Studies in Animal Models (excluding disease efficacy or human relevance)

There is a lack of available data from mechanistic studies in animal models for this compound. This includes a void in research pertaining to target occupancy and biomarker modulation.

Target Occupancy Studies

No target occupancy studies for this compound in animal models have been reported in the scientific literature.

Biomarker Modulation in Biological Samples

No research has been published detailing the modulation of biomarkers in biological samples from animal models following administration of this compound.

Preclinical Pharmacokinetic Profile of this compound Remains Undocumented in Publicly Accessible Research

Despite a comprehensive search of scientific literature and patent databases, detailed preclinical pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of the chemical compound this compound in research animals is not publicly available.

Pharmacokinetic studies are a critical component of preclinical research, providing essential insights into how a potential drug candidate is processed by a living organism. These studies typically involve the administration of the compound to animal models, such as rats or mice, to determine its journey through the body. This includes how it is absorbed into the bloodstream, distributed to various tissues, chemically altered through metabolism, and ultimately eliminated from the body.

While research exists for structurally related compounds containing the tetrahydronaphthalene moiety, the specific pharmacokinetic profile of this compound has not been detailed in any located scientific publications or patents. Such information is often proprietary to the pharmaceutical or research institution that synthesized and is investigating the compound.

For a comprehensive understanding of the preclinical pharmacological characteristics of this compound, dedicated in vivo studies in relevant animal models would be required. These studies would need to systematically evaluate the following aspects:

Absorption: Determining the rate and extent to which the compound enters the systemic circulation following administration.

Distribution: Assessing the degree to which the compound spreads from the bloodstream into different tissues and organs.

Metabolism: Identifying the metabolic pathways the compound undergoes and characterizing the resulting metabolites.

Excretion: Quantifying the routes and rates of elimination of the parent compound and its metabolites from the body.

Without such dedicated studies, any discussion of the pharmacokinetic profile of this compound would be purely speculative. Therefore, the detailed research findings and data tables requested for this specific compound cannot be provided at this time.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries.

For N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide, a docking study would first require the identification of a plausible biological target. The 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold is a key structural feature in a variety of neurologically active agents, including ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov Derivatives of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, for instance, have shown high affinity for the 5-HT7 receptor. nih.gov Therefore, a serotonin receptor could be selected as a hypothetical target for docking analysis.

The process involves preparing the 3D structure of the ligand and the receptor. The ligand's structure would be energy-minimized to find its most stable conformation. The receptor structure, often obtained from a protein database like the Protein Data Bank (PDB), is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

The docking algorithm then samples a large number of possible orientations of the ligand within the receptor's binding site, each of which is assigned a score based on a scoring function that estimates the binding affinity. The results allow for the analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex.

Hypothetical Docking Results: A typical output from a docking study would include the binding energy and a list of interacting residues. The N-H group of the amide could act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The tetrahydronaphthalene ring provides a bulky, hydrophobic moiety capable of engaging in van der Waals and hydrophobic interactions within the binding pocket.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Serotonin Receptor 5-HT7 | -8.5 | Asp-162 | Hydrogen Bond (with amide N-H) |

| Serotonin Receptor 5-HT7 | -8.5 | Phe-344, Trp-231 | Hydrophobic/π-π Stacking |

| Serotonin Receptor 5-HT7 | -8.5 | Val-166, Ile-170 | Van der Waals |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system at the atomic level over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into both the conformational flexibility of the ligand and the kinetics of the binding process.

Conformational Analysis: this compound has several rotatable bonds and a flexible non-aromatic ring. The tetralin ring system typically adopts a half-chair conformation. MD simulations in an aqueous environment can reveal the preferred conformations of the entire molecule, including the orientation of the pentanamide (B147674) side chain relative to the ring system. This analysis is crucial as the bioactive conformation of a ligand upon binding to a receptor may differ from its lowest energy state in solution.

Binding Kinetics: MD simulations can also be used to study the binding and unbinding pathways of a ligand from its target. These simulations can estimate the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these constants (k_off/k_on) defines the binding affinity (K_d), and the inverse of the dissociation constant (1/k_off) gives the drug-target residence time. A longer residence time is often a desirable property for therapeutic agents, as it can lead to a more sustained biological effect.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Association Rate (k_on) | 1 x 10⁷ M⁻¹s⁻¹ | Rate at which the ligand binds to the target. |

| Dissociation Rate (k_off) | 0.1 s⁻¹ | Rate at which the ligand unbinds from the target. |

| Residence Time (1/k_off) | 10 s | Average time the ligand remains bound to the target. |

| Binding Affinity (K_d) | 10 nM | Concentration of ligand at which half the target is occupied. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide detailed information that is not accessible through classical molecular mechanics methods used in docking and MD simulations.

For this compound, DFT calculations can determine a range of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's stability.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. The ESP map would highlight the electron-rich region around the amide oxygen (negative potential) and electron-poor regions around the amide hydrogen (positive potential), indicating sites prone to electrostatic interactions. Partial atomic charges can also be calculated, quantifying the charge distribution and helping to refine the parameters used in MD simulations.

| Property | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and low reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

De Novo Ligand Design Strategies

De novo ligand design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific receptor binding site. Using this compound as a starting point, several strategies could be employed.

One approach is fragment-based growing , where the core scaffold (tetrahydronaphthalene-amide) is retained, and new chemical fragments are computationally added to explore unoccupied pockets in the binding site. For example, substituents could be added to the aromatic ring of the tetralin moiety to enhance binding affinity or selectivity.

Another strategy is scaffold hopping , where the tetrahydronaphthalene core is replaced with a different chemical scaffold that maintains the essential spatial arrangement of the key interacting groups (the pharmacophore). This can lead to the discovery of novel chemical series with potentially more favorable properties, such as improved synthetic accessibility or better pharmacokinetic profiles.

| Design Strategy | Parent Compound | Hypothetical New Structure | Design Rationale |

|---|---|---|---|

| Fragment Growing | This compound | N-(7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide | Introduce a fluorine atom to potentially form halogen bonds or improve metabolic stability. |

| Scaffold Hopping | This compound | N-(2,3-dihydro-1H-inden-1-yl)pentanamide | Replace the tetralin scaffold with a bioisosteric indane ring to explore new chemical space. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential steric and electronic features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated either based on the structure of a known active ligand (ligand-based) or from the ligand-receptor complex (structure-based).

For this compound, a ligand-based pharmacophore model would consist of features such as a hydrophobic group (the tetralin ring), a hydrogen bond donor (the N-H group), and a hydrogen bond acceptor (the C=O group), all arranged in a specific 3D geometry.

Once a pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases. This process rapidly filters millions of compounds to identify those that match the pharmacophore model. The resulting hits are then subjected to further analysis, such as molecular docking and, eventually, experimental testing. This approach is highly effective for identifying structurally diverse compounds that may have the same biological activity, serving as a starting point for new drug discovery projects.

| Pharmacophoric Feature | Molecular Moiety | Role in Binding |

|---|---|---|

| Aromatic/Hydrophobic Region | Tetrahydronaphthalene Ring | Occupies a hydrophobic pocket, π-π stacking. |

| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bond with an acceptor group on the receptor. |

| Hydrogen Bond Acceptor | Amide C=O | Forms hydrogen bond with a donor group on the receptor. |

| Hydrophobic/Aliphatic | Pentyl Chain | Makes van der Waals contacts. |

Applications in Chemical Biology and Research Tools

Development as Probes for Biological Pathway Interrogation

The tetrahydronaphthalene core, coupled with an amide linkage, provides a versatile scaffold for the design of chemical probes to investigate complex biological pathways. The lipophilic nature of the tetrahydronaphthalene moiety allows for favorable interactions with hydrophobic pockets in proteins, while the amide group can participate in hydrogen bonding, contributing to target affinity and specificity.

Researchers have synthesized and evaluated various derivatives of this scaffold to probe their biological activities. For instance, a series of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides were synthesized and showed potent inhibitory effects on the proliferation of various cancer cell lines, including HUVECs, A549, and MCF-7 cells. nih.gov Further studies revealed that these compounds could inhibit angiogenesis in vitro. nih.gov Such compounds serve as valuable probes for dissecting the molecular mechanisms of angiogenesis and for identifying novel targets in cancer therapy.

The development of these probes often involves systematic modification of the acyl chain and substitutions on the tetrahydronaphthalene ring to optimize potency and selectivity. By observing how these structural changes affect biological activity, researchers can gain insights into the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. This iterative process of design, synthesis, and biological evaluation is crucial for the development of potent and selective probes for interrogating cellular signaling pathways.

Synthesis of Photoaffinity Labels and Bioconjugatable Derivatives

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. nih.govscispace.com This method involves the use of a photoaffinity probe, which is a molecule that contains a photoreactive group, a recognition element for the target, and often a tag for enrichment and detection. scispace.com The N-(1,2,3,4-tetrahydronaphthalen-1-yl)amide scaffold can be readily modified to incorporate these essential features.

The synthesis of photoaffinity labels based on this scaffold would typically involve the introduction of a photoreactive moiety, such as an aryl azide (B81097) or a diazirine, onto the molecule. mdpi.com These groups are chemically inert in the dark but upon exposure to UV light, they form highly reactive intermediates that can covalently crosslink with nearby amino acid residues of the target protein. nih.gov

Furthermore, to facilitate the detection and isolation of the crosslinked protein-probe complex, a bioconjugatable handle, such as an alkyne or an azide, can be incorporated into the probe's structure. This allows for the use of "click chemistry" to attach a reporter tag, like biotin (B1667282) or a fluorescent dye. wustl.edu The synthesis of such multifunctional probes enables researchers to identify and validate the molecular targets of bioactive compounds, providing critical information for understanding their mechanism of action.

Table 1: Common Photoreactive Groups and Bioconjugation Handles

| Feature | Example | Activation/Reaction | Application |

| Photoreactive Group | Aryl Azide | UV Light | Covalent crosslinking to target protein |

| Diazirine | UV Light | Covalent crosslinking to target protein | |

| Benzophenone | UV Light | Covalent crosslinking to target protein | |

| Bioconjugation Handle | Alkyne | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) | Attachment of reporter tags (e.g., biotin, fluorophores) |

| Azide | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) | Attachment of reporter tags (e.g., biotin, fluorophores) |

Utility in High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. thermofisher.comku.edu The inclusion of compounds with diverse and drug-like scaffolds is crucial for the success of HTS campaigns. rsc.org The N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide scaffold possesses several properties that make it a valuable component of HTS libraries.

The tetrahydronaphthalene core is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous biologically active compounds. ku.edu This suggests that this structural motif is well-tolerated by biological systems and can serve as a starting point for the development of a wide range of therapeutic agents. The modular nature of the N-(1,2,3,4-tetrahydronaphthalen-1-yl)amide scaffold allows for the facile generation of large and diverse libraries of compounds through combinatorial chemistry approaches. nih.govnih.gov By varying the acyl chain and the substituents on the aromatic ring, a vast chemical space can be explored, increasing the probability of identifying hits against a variety of biological targets.

When designing compounds for HTS libraries, it is important to consider physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to ensure good "drug-likeness" and oral bioavailability. ku.edu The this compound scaffold can be readily modified to fall within the desired range for these parameters.

Table 2: Desirable Physicochemical Properties for HTS Libraries (Lipinski's Rule of Five)

| Property | Guideline |

| Molecular Weight | ≤ 500 Da |

| LogP | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Contribution to Understanding Fundamental Biological Processes

The development and study of compounds based on the N-(1,2,3,4-tetrahydronaphthalen-1-yl)amide scaffold have contributed to a deeper understanding of various fundamental biological processes. For example, the investigation of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides as inhibitors of angiogenesis has provided insights into the signaling pathways that control blood vessel formation. nih.gov Kinase assays with these compounds revealed inhibitory activity against several key kinases involved in angiogenesis, such as VEGFR2, ALK, and AKT1. nih.gov

Furthermore, derivatives of this scaffold have been explored as ligands for various receptors, aiding in the elucidation of receptor function and pharmacology. The ability to systematically modify the structure of these compounds allows researchers to probe the specific molecular interactions that govern ligand-receptor binding and activation.

The amide bond itself is a fundamental component of peptides and proteins, and its stability and conformational properties are critical for biological function. nih.gov The study of synthetic amides like this compound can provide valuable information on the non-covalent interactions that stabilize protein structures and mediate molecular recognition events.

Future Directions and Research Opportunities

Exploration of Undiscovered Biological Targets

While analogs of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide have been investigated for their effects on specific receptors, such as serotonin (B10506) 5-HT7 receptors, the full spectrum of their biological targets remains largely uncharted. nih.govnih.gov A significant future direction lies in the systematic exploration of previously unknown molecular interactions. This endeavor will move beyond candidate-driven approaches to employ unbiased screening methods.

Key research initiatives would include:

Phenotypic Screening: Utilizing high-content imaging and cell-based assays to identify compounds that induce a desired physiological effect without a priori knowledge of the target. Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic screening, can then identify the responsible protein or pathway.

Chemical Proteomics: Employing affinity-based probes derived from the core scaffold to isolate and identify binding partners from complex biological samples (e.g., cell lysates or tissues). This can reveal direct and indirect targets, including those that may be "off-target" but therapeutically relevant.

Expansion of Receptor Profiling: Broadening the scope of receptor binding assays to include a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. This could uncover unexpected activities and provide a more complete picture of the compound's selectivity profile.

These exploratory studies could reveal novel applications for this class of compounds in therapeutic areas beyond their initial consideration.

| Screening Method | Objective | Potential Target Classes | Example Follow-up Action |

|---|---|---|---|

| Phenotypic Screening (e.g., Neurite Outgrowth Assay) | Identify compounds promoting neuronal health. | Neurotrophic factor receptors, Kinases, Epigenetic modifiers | Target identification using affinity chromatography. |

| Chemical Proteomics (Affinity-based pull-down) | Unbiased identification of direct binding partners. | Enzymes, Adaptor proteins, Uncharacterized proteins | Validation of interaction using Surface Plasmon Resonance (SPR). |

| Comprehensive Receptor Panel (e.g., Eurofins SafetyScreen) | Assess selectivity and identify new high-affinity targets. | GPCRs, Ion Channels, Transporters | Lead optimization to enhance affinity for a newly identified target. |

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry offers a powerful paradigm for accelerating drug discovery. nih.govnih.gov For the this compound scaffold, AI and machine learning (ML) can be integrated at multiple stages of the research and development pipeline. researchgate.net

Future applications include:

De Novo Design: Employing generative AI models, such as variational autoencoders or generative adversarial networks (GANs), to design novel analogs. nih.gov These models can learn the chemical rules from existing libraries of active molecules to propose new structures with optimized properties, such as enhanced target affinity, improved selectivity, or better pharmacokinetic profiles.

Predictive Modeling (QSAR): Developing robust Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms like random forests or deep neural networks. researchgate.netblogspot.com These models can predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.

ADMET Prediction: Utilizing AI tools to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. researchgate.net Early-stage in silico prediction of these properties can significantly reduce the attrition rate of compounds in later, more expensive stages of drug development.

By integrating these computational approaches, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with traditional discovery cycles. nih.gov

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| Generative Models | Design of novel analogs with desired physicochemical and biological properties. | A virtual library of synthetically accessible compounds with high predicted activity. |

| QSAR Modeling | Predict the biological activity of new designs based on their chemical structure. | Prioritization of candidates for synthesis and biological testing. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification and filtering of compounds likely to fail in preclinical development. |

Development of Advanced Synthetic Methodologies

The synthesis of novel analogs is central to exploring the structure-activity relationship of the this compound scaffold. Future work should focus on adopting and developing advanced synthetic methods to enhance efficiency, diversity, and stereochemical control. adelaide.edu.au

Areas for methodological advancement include:

Asymmetric Synthesis: Developing novel catalytic methods for the enantioselective synthesis of the 1-aminotetralin core. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Late-Stage Functionalization: Exploring C-H activation and other late-stage functionalization reactions to directly modify the tetrahydronaphthalene or pentanamide (B147674) portions of the molecule. This allows for the rapid generation of a diverse library of analogs from a common intermediate, bypassing the need for lengthy de novo syntheses for each new compound.

Flow Chemistry and Automation: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. Automated platforms can accelerate the synthesis and purification of compound libraries, enabling faster cycles of design, synthesis, and testing.

Biocatalysis: Investigating the use of enzymes to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity, offering a greener and more efficient alternative to some traditional chemical reagents.

These modern synthetic strategies will be instrumental in producing the diverse and complex molecules needed to probe biological systems and those designed by computational methods. researchgate.net

Interdisciplinary Collaborations in Chemical Biology

Maximizing the scientific and therapeutic potential of the this compound scaffold will require a deeply collaborative, interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from multiple fields.

Future research should be built upon a foundation of:

Chemistry and Biology Synergy: Synthetic chemists will be needed to design and create novel compounds, while molecular and cellular biologists will be essential for designing and executing assays to determine their biological effects and mechanisms of action.

Integration with Computational Science: Collaboration with computational chemists and data scientists will be vital for implementing the AI and ML strategies for compound design and data analysis, creating a feedback loop between in silico prediction and experimental validation.

Partnerships with Pharmacologists and Clinicians: As lead compounds emerge, collaboration with pharmacologists will be critical for evaluating their effects in preclinical models. Early engagement with clinicians can provide valuable insights into the unmet medical needs where these new compounds could have the greatest impact.

Such interdisciplinary collaborations create a dynamic research environment where complex problems can be addressed from multiple perspectives, significantly enhancing the probability of translating basic scientific discoveries into tangible therapeutic benefits.

Q & A

Basic: What are the common synthetic routes for N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide?

Answer:

The compound is typically synthesized via multi-step organic reactions. A foundational approach involves:

- Hydrogenation of cyclic enamides : Enantioselective iridium-catalyzed hydrogenation of substituted tetrahydronaphthalene precursors can yield chiral intermediates, which are subsequently functionalized with pentanamide groups via nucleophilic acyl substitution .

- Amide bond formation : Direct coupling of 1,2,3,4-tetrahydronaphthalen-1-amine with pentanoyl chloride under Schotten-Baumann conditions (using aqueous NaOH and dichloromethane) .

- Optimization : Reaction conditions (e.g., temperature: 0–25°C, solvent: DMF or THF) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) are critical for yields >70% .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- NMR spectroscopy : - and -NMR confirm the tetrahydronaphthalene bicyclic framework (δ 1.2–2.8 ppm for CH groups) and amide carbonyl resonance (δ ~170 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., R/S configuration at the tetrahydronaphthalene chiral center) and hydrogen-bonding patterns in the solid state .

- Mass spectrometry (HRMS) : Validates molecular weight (expected: ~285 g/mol) and fragmentation patterns .

Basic: What are the solubility and stability considerations for this compound in biological assays?

Answer:

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents. Micellar formulations (e.g., PEG-400) improve bioavailability in in vivo models .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous solvents (e.g., acetonitrile) prevents degradation. LC-MS monitoring is recommended for long-term studies .

Advanced: How can enantioselective synthesis of this compound be optimized for pharmacological studies?

Answer:

- Catalytic asymmetric hydrogenation : Iridium complexes with chiral phosphine ligands (e.g., Josiphos) achieve >95% enantiomeric excess (ee) for tetrahydronaphthalene intermediates. Key parameters:

- Kinetic resolution : Lipase-mediated acetylation of racemic amines can separate enantiomers, though yields are lower (~50%) .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., -DTG for sigma-2 receptor affinity) using HEK-293 cells transfected with target receptors. IC values are calculated via nonlinear regression .

- Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus strains. Derivatives with electron-withdrawing substituents (e.g., -Cl) show enhanced activity (MIC: 8–16 µg/mL) .

- In vivo models : C. elegans survival assays under MRSA infection; compound OZE-III extended nematode lifespan by 30% at 50 µM .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Answer:

- Meta-analysis : Compare structural analogs (e.g., substituent effects on sigma-2 receptor binding vs. antimicrobial activity). For example, bulky groups (e.g., naphthalene sulfonamide) enhance receptor affinity but reduce solubility, leading to variable in vivo outcomes .

- Dose-response validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to control for environmental variability. Use positive controls (e.g., haloperidol for sigma-2) to calibrate results .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses that explain divergent activities. For instance, hydrophobic interactions with sigma-2 receptor pockets correlate with improved IC .

Advanced: What analytical methods are used to detect metabolites or degradation products?

Answer:

- LC-HRMS/MS : Identifies phase I metabolites (e.g., hydroxylation at the tetrahydronaphthalene ring) and phase II conjugates (glucuronides) in liver microsome incubations .

- Stability-indicating assays : Forced degradation (e.g., 0.1 M HCl, 40°C) followed by UPLC-UV quantifies hydrolytic byproducts (e.g., pentanoic acid) .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

- Electron-withdrawing groups : Chlorine or sulfonamide substituents increase antimicrobial potency (e.g., OZE-III MIC: 8 µg/mL vs. 16 µg/mL for unsubstituted analogs) but reduce CNS penetration due to higher polarity .

- Steric effects : Bulky substituents (e.g., naphthalene rings) enhance sigma-2 receptor binding (K: 12 nM) by filling hydrophobic pockets but may introduce cytotoxicity at >50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.